

Enrofloxacin's Interaction with Bacterial DNA Gyrase and Topoisomerase IV: A Technical Guide

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Compound of Interest		
Compound Name:	Enrofloxacin	
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Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely utilized in veterinary medicine, exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[2][3] Enrofloxacin stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[1] This technical guide provides an in-depth analysis of the molecular interactions between enrofloxacin and its target enzymes, presents quantitative data on enzyme inhibition, details key experimental protocols for studying these interactions, and visualizes the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of enrofloxacin's mode of action.

Mechanism of Action

Enrofloxacin's primary targets, DNA gyrase and topoisomerase IV, are heterotetrameric enzymes. DNA gyrase is composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of ParC and ParE subunits, which are homologous to GyrA and GyrB, respectively. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in most Gram-positive bacteria.



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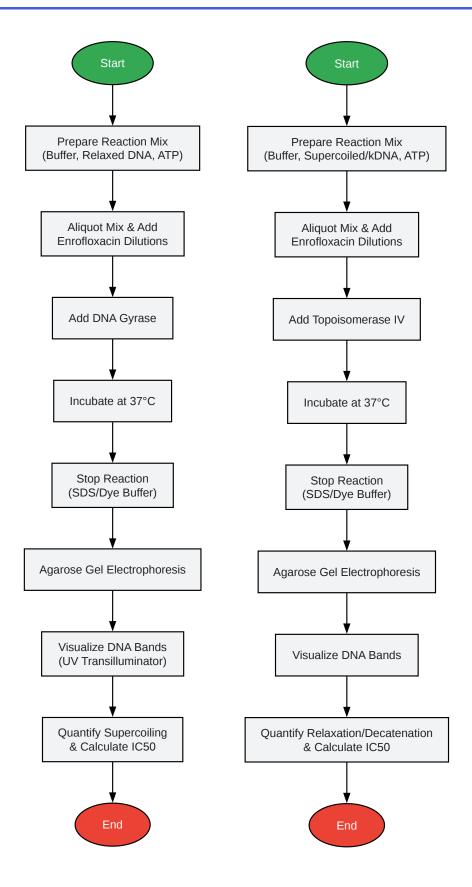
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The bactericidal action of **enrofloxacin** is initiated by its non-covalent binding to the complex formed between the topoisomerase and bacterial DNA. This binding event stabilizes a transient intermediate in the enzyme's catalytic cycle, where the DNA is cleaved by the enzyme's active site tyrosine residues. **Enrofloxacin** essentially acts as a molecular wedge, preventing the religation of the cleaved DNA strands. The accumulation of these stalled cleavage complexes obstructs the progression of replication forks, leading to double-strand DNA breaks and the induction of the SOS response at low concentrations. At higher concentrations, this chromosomal fragmentation results in rapid bacterial cell death.

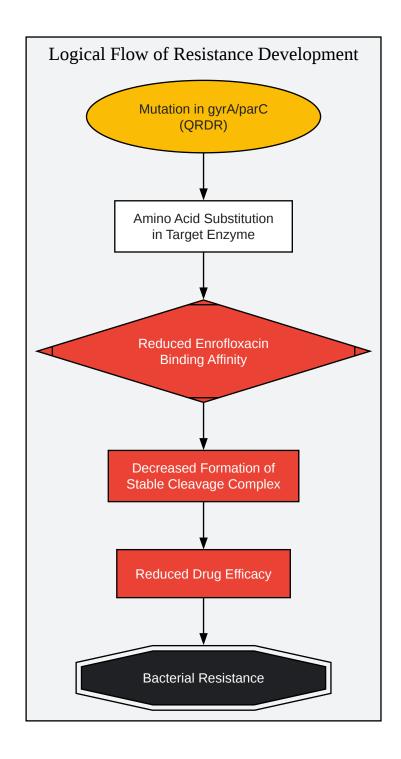












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